Isoastilbin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

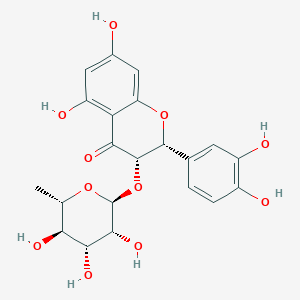

Isoastilbin is a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus . It is known for its various biological activities, including anti-acne, tyrosinase inhibition, neuroprotective, antioxidation, antimicrobial, and anti-apoptotic properties . This compound has shown potential in Alzheimer’s disease research due to its ability to inhibit glucosyltransferase with an IC50 value of 54.3 μg/mL .

準備方法

Isoastilbin can be isolated from natural sources such as Rhizoma Smilacis glabrae. The preparation involves adsorption and separation techniques using macroporous resins . The adsorption kinetics of this compound on HPD-300 resin follows a pseudo-second-order kinetics equation, and the process is controlled by boundary layer diffusion and intraparticle diffusion . The separation process can be optimized by dynamic adsorption/desorption experiments, followed by preparative high-performance liquid chromatography (HPLC) and silica gel chromatography to achieve high purity .

化学反応の分析

Isoastilbin undergoes various chemical reactions, including oxidation, reduction, and isomerization. The isomerization of astilbin and its application for the preparation of this compound involves the interconversion of astilbin and its stereoisomers under different conditions . Common reagents used in these reactions include ascorbic acid, sucrose, sodium benzoate, β-cyclodextrin, and metal ions . The major products formed from these reactions are astilbin, neoastilbin, and neothis compound .

科学的研究の応用

Neuroprotective Effects

Isoastilbin has demonstrated significant neuroprotective effects, particularly in the context of Alzheimer's disease. A study revealed that this compound mitigates oxidative stress and apoptosis in neuronal cells, enhancing cell viability and restoring mitochondrial function in a model of neurotoxicity induced by L-glutamate. In vivo experiments on mice indicated that this compound treatment improved cognitive functions, as evidenced by performance in behavioral tests such as the Morris water maze and Y-maze tests. The compound reduced amyloid beta deposition and phosphorylated tau expression, suggesting its potential as a therapeutic agent against Alzheimer's disease through modulation of the Nrf2 pathway and enhancement of cholinergic system function .

Anti-Inflammatory Properties

Recent research has highlighted this compound's anti-inflammatory capabilities. A stereoisomer of this compound, neothis compound, was shown to ameliorate acute gouty arthritis by inhibiting the NF-κB/NLRP3 signaling pathway. This action resulted in reduced inflammatory cell infiltration and joint swelling in animal models. The findings suggest that this compound and its derivatives could serve as potential treatments for inflammatory conditions such as arthritis .

Metabolic Regulation

This compound's role in metabolic disorders has also been investigated. In studies involving Rhizoma coptidis, which contains this compound, significant reductions in fasting blood glucose levels, total cholesterol, and triglycerides were observed in diabetic rat models. The compound's antioxidative properties contributed to its efficacy in managing hyperglycemia and hyperlipidemia, indicating its potential application in treating type II diabetes mellitus .

Summary of Applications

Case Studies

- Alzheimer's Disease Model : In a controlled study, mice treated with this compound exhibited improved cognitive abilities after 28 days of treatment. Behavioral assessments confirmed enhanced memory and reduced neurodegeneration markers .

- Gouty Arthritis Model : Mice with induced gouty arthritis showed significant symptom relief following treatment with neothis compound, highlighting the compound's anti-inflammatory potential .

- Diabetes Mellitus Study : A study employing metabolomics revealed that treatment with Rhizoma coptidis extracts containing this compound led to significant improvements in metabolic parameters among diabetic rats .

作用機序

The mechanism of action of isoastilbin involves its interaction with molecular targets such as glucosyltransferase and tyrosinase . This compound inhibits glucosyltransferase with an IC50 value of 54.3 μg/mL, leading to its antimicrobial and anti-acne effects . It also inhibits tyrosinase activity, contributing to its skin whitening properties . In Alzheimer’s disease research, this compound exerts its effects through the Nrf2-mediated antioxidation and anti-apoptosis pathways . It modulates the levels of associated enzymes and improves the functioning of the central cholinergic system .

類似化合物との比較

Isoastilbin is one of the four stereoisomers of astilbin, along with astilbin, neoastilbin, and neothis compound . These compounds share similar structures but differ in their stereochemistry. This compound is the (2R-cis)-isomer, while astilbin is the (2R-trans)-isomer, neoastilbin is the (2S-cis)-isomer, and neothis compound is the (2S-trans)-isomer . This compound has shown stronger antioxidant activity compared to astilbin and neoastilbin .

特性

分子式 |

C21H22O11 |

|---|---|

分子量 |

450.4 g/mol |

IUPAC名 |

(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |

InChIキー |

ZROGCCBNZBKLEL-OOHAXVOVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

同義語 |

(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。